bis-(1H-pyrrol-2-yl)-methanethione
Overview
Description
Bis-(1H-pyrrol-2-yl)-methanethione: is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings attached to a central methanethione group. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(1H-pyrrol-2-yl)-methanethione typically involves the reaction of pyrrole with carbon disulfide in the presence of a base. One common method is to react pyrrole with carbon disulfide in the presence of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis-(1H-pyrrol-2-yl)-methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Bis-(1H-pyrrol-2-yl)-methanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and materials for electronic applications
Mechanism of Action
The mechanism of action of bis-(1H-pyrrol-2-yl)-methanethione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and catalytic properties. Additionally, the compound’s ability to undergo redox reactions makes it useful in various chemical processes .
Comparison with Similar Compounds
Bis-(1H-pyrrol-2-yl)-methane: Similar structure but lacks the sulfur atom.
Bis-(1H-pyrrol-2-yl)-methanol: Contains a hydroxyl group instead of a methanethione group.
Bis-(1H-pyrrol-2-yl)-methanone: Contains a carbonyl group instead of a methanethione group.
Uniqueness: Bis-(1H-pyrrol-2-yl)-methanethione is unique due to the presence of the methanethione group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior and coordination chemistry .
Properties
IUPAC Name |
bis(1H-pyrrol-2-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUQYLJLFWZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=S)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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